8-Bromo-4-chloropyrido[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC17383056
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrClN3 |
|---|---|
| Molecular Weight | 244.47 g/mol |
| IUPAC Name | 8-bromo-4-chloropyrido[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H3BrClN3/c8-6-5-4(1-2-10-6)7(9)12-3-11-5/h1-3H |
| Standard InChI Key | ISFOJKOJUMUAHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C(=NC=N2)Cl)Br |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 8-bromo-4-chloropyrido[3,4-d]pyrimidine consists of a bicyclic framework where a pyridine ring is fused to a pyrimidine ring at the 3,4-positions. The bromine atom occupies position 8 of the pyrido[3,4-d]pyrimidine system, while chlorine is substituted at position 4. This arrangement creates distinct electronic and steric properties that influence its reactivity and interactions with biological targets .
The molecular formula, , corresponds to a molecular weight of 244.47 g/mol. Key spectroscopic features include a planar aromatic system with conjugation across both rings, as evidenced by computational studies . The halogen atoms enhance electrophilic substitution potential, making the compound a versatile intermediate in further derivatization.
Synthesis and Synthetic Methodologies
General Synthetic Pathways
The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step condensation and cyclization reactions. For 8-bromo-4-chloropyrido[3,4-d]pyrimidine, a common route begins with the formation of a pyrimidine precursor, followed by halogenation. One approach utilizes 2,4,6-triaminopyrimidine as a starting material, which undergoes cyclocondensation with nitromalonaldehyde to form the pyrido[3,4-d]pyrimidine core . Subsequent bromination and chlorination steps introduce the halogen substituents.
An alternative method involves the use of ylidenemalononitrile intermediates. For example, condensation of 4,4-dimethoxy-2-butanone with malononitrile yields a cyanopyridine derivative, which is then halogenated using -bromosuccinimide (NBS) or thionyl chloride (SOCl) . Reductive alkylation and palladium-catalyzed cross-coupling reactions further refine the substitution pattern.
Key Reaction Conditions
-
Halogenation: Bromination at position 8 is achieved using NBS in dimethylformamide (DMF), while chlorination at position 4 employs phosphorus oxychloride (POCl) under reflux .
-
Cyclization: Thermal cyclization in diphenyl ether at 195–230°C ensures the formation of the fused ring system .
-
Purification: Column chromatography with silica gel and gradient elution (ethyl acetate/hexane) isolates the final product in >95% purity .
Comparative Analysis with Structural Analogues
The biological and chemical profiles of 8-bromo-4-chloropyrido[3,4-d]pyrimidine can be contextualized against related pyridopyrimidine derivatives:
Key trends include:
-
Halogen positioning: Bromine at position 8 (vs. 7) reduces steric hindrance, improving target engagement .
-
Amino substitutions: Addition of amino groups (e.g., at position 2) enhances hydrogen-bonding capacity, critical for enzyme inhibition .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s modular structure allows for systematic derivatization. For instance:
-
Alkylation: Introducing alkyl chains at position 2 improves blood-brain barrier penetration .
-
Aryl substitution: Adding aryl groups at position 6 enhances selectivity for cancer-overexpressed kinases .
Probe Development
8-Bromo-4-chloropyrido[3,4-d]pyrimidine serves as a fluorescent probe in cellular imaging. Tagging with dansyl or boron-dipyrromethene (BODIPY) dyes enables real-time tracking of kinase activity in live cells .
Challenges and Future Directions
Despite its promise, the compound faces limitations:
-
Synthetic complexity: Multi-step synthesis reduces scalability.
-
Off-target effects: Broad kinase inhibition necessitates structural refinement for selectivity.
Future research should prioritize:
-
Crystallographic studies: To elucidate binding modes with EGFR and PDE9.
-
In vivo efficacy trials: To validate preclinical findings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume